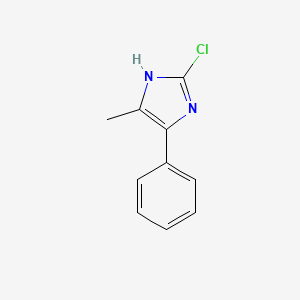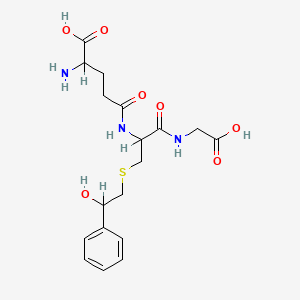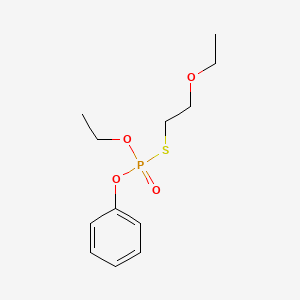
2-Chloro-4-methyl-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-5-phenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and a phenyl group at the fifth position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetophenone with formamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Chloro-4-methyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the fifth position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.
Major Products Formed:
- Substituted imidazoles with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
- Coupled products with extended conjugation or additional aromatic rings.
科学研究应用
2-Chloro-4-methyl-5-phenyl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry: Utilized in the development of functional materials, such as dyes, catalysts, and sensors.
作用机制
The mechanism of action of 2-Chloro-4-methyl-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine, methyl, and phenyl groups can influence its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
相似化合物的比较
4-Phenyl-1H-imidazole: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
2-Chloro-1H-imidazole: Lacks the phenyl and methyl groups, leading to different biological activities and applications.
4-Methyl-1H-imidazole:
Uniqueness: 2-Chloro-4-methyl-5-phenyl-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its potential biological activities. The methyl group can influence its solubility and overall stability.
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
2-chloro-5-methyl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H9ClN2/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
InChI 键 |
ONCQJLHEAVCLIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)





![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)


![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
